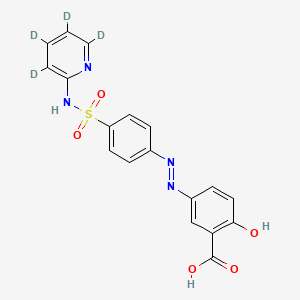

Sulfasalazin-d4

Übersicht

Beschreibung

Sulfasalazine-d4 is the deuterium labeled Sulfasalazine . It is an anti-rheumatic agent used for the research of rheumatoid arthritis and ulcerative colitis . It can suppress NF-κB activity and is a type 1 ferroptosis inducer .

Synthesis Analysis

The synthesis of Sulfasalazine involves a process where a compound represented by a formula I or a salt thereof and a compound represented by a formula II or a salt thereof are subjected to a reaction to prepare a compound represented by a formula III . The yield of the reaction is high, and the yield can achieve more than 90% .

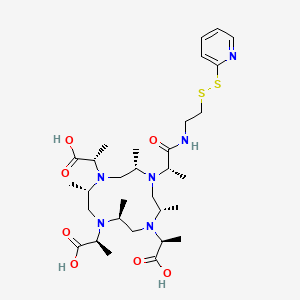

Molecular Structure Analysis

The molecular formula of Sulfasalazine-d4 is C18H10D4N4O5S . Its molecular weight is 402.42 .

Chemical Reactions Analysis

Sulfasalazine has been found to have cross-reactivity with sulfamethoxazole, suggesting a strong cross-reactivity to these drugs . This cross-reactivity is dependent on chemical features rather than the indication of the drugs .

Physical And Chemical Properties Analysis

Sulfasalazine-d4 has a melting point of 245-250°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . It appears as a solid and its color ranges from yellow to orange .

Wissenschaftliche Forschungsanwendungen

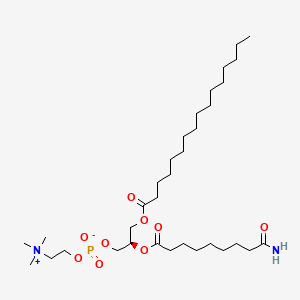

Behandlung von rheumatoider Arthritis

Sulfasalazin-d4 wurde zur Behandlung von rheumatoider Arthritis eingesetzt, einer fortschreitenden, chronischen, immunologischen und entzündlichen Erkrankung, die sich durch Gelenkentzündung, Gelenkempfindlichkeit und Zerstörung der Synovialgelenke auszeichnet . Eine Studie zielte darauf ab, mit Sulfasalazin beladene Gele auf Basis von festen Lipidnanopartikeln (SLN) zur Behandlung von rheumatoider Arthritis herzustellen . Die SLNs wurden mit der Schmelzemulgationstechnik unter Verwendung eines zentralen Verbunddesigns (CCD) zur Optimierung der SLNs hergestellt . Die optimierte Formulierung der SLNs zeigte eine Partikelgröße und eine Arzneimitteleinlagerungseffizienz von 117,25 nm±1,67 bzw. 94,05%±1,05 . Die optimierte Formulierung zeigte über 24 Stunden eine maximale Freisetzung von bis zu 91,89%±2,12 .

Radiosensibilisator bei hypoxischem humanem kolorektalem Karzinom

This compound wurde als Radiosensibilisator bei hypoxischem humanem kolorektalem Karzinom umgewidmet . Die zentrale Frage der Forschung war, dass Sulfasalazin in humanen kolorektalen Krebszelllinien HCT116 und DLD-1 die Strahlenempfindlichkeit unter hypoxischen, aber nicht unter normoxischen Bedingungen erhöht . Somit hat Sulfasalazin einen potenziellen klinischen Nutzen bei der Überwindung der Strahlenresistenz von hypoxischen kolorektalen Karzinomen .

Behandlung von Bauchspeicheldrüsenkrebs

This compound, ein entzündungshemmendes Medikament mit starken xc−-inhibitorischen Eigenschaften, reduzierte die Aufnahme von L-[14C]-Cystein, die Glutathion-Spiegel sowie das Wachstum und die Lebensfähigkeit menschlicher MIA PaCa-2- und PANC-1-Bauchspeicheldrüsenkrebszellen in vitro deutlich .

Wirkmechanismus

Target of Action

Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .

Mode of Action

It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .

Biochemical Pathways

Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .

Action Environment

The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .

Vorteile Und Einschränkungen Für Laborexperimente

The use of Sulfasalazine-d4 in laboratory experiments has a number of advantages, including its ability to be easily detected and quantified, its low toxicity, and its stability in aqueous solutions. However, Sulfasalazine-d4 also has some limitations, such as its relatively low solubility in organic solvents and its potential to interfere with other compounds in the reaction mixture.

Zukünftige Richtungen

The use of Sulfasalazine-d4 in laboratory experiments and clinical trials is still in its early stages, and there are a number of potential future directions for research. These include further studies of the biochemical and physiological effects of Sulfasalazine-d4, as well as its potential use in the development of novel drugs and treatments for inflammatory diseases. In addition, further research is needed to explore the potential of Sulfasalazine-d4 as an imaging agent and its potential use in the diagnosis and treatment of cancer. Finally, further research is needed to explore the potential of Sulfasalazine-d4 as a therapeutic agent for the treatment of autoimmune disorders.

Synthesemethoden

The synthesis of Sulfasalazine-d4 is based on the reaction of the sulfonamide group of SAS with 4-nitrophenylchloroformate. This reaction yields a compound with a labeled carbon atom, which is then further derivatized to yield the desired Sulfasalazine-d4. The labeled carbon atom allows for the detection and quantification of Sulfasalazine-d4 in laboratory experiments.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sulfasalazine-d4 interacts with various enzymes, proteins, and other biomolecules. The concentration of Sulfasalazine-d4 in the brain was much lower than that in plasma and only 1.26% of Sulfasalazine-d4 was detected in mouse brain when compared to the Sulfasalazine-d4 concentration in plasma .

Cellular Effects

The effects of Sulfasalazine-d4 on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfasalazine-d4 exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of Sulfasalazine-d4 over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sulfasalazine-d4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sulfasalazine-d4 is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Sulfasalazine-d4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfasalazine-d4 and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-ATCXJBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858414 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-50-5 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)

![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)